1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
CAS No.:
Cat. No.: VC8495135
Molecular Formula: C18H21N3O4S2
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine -](/images/structure/VC8495135.png)
Molecular Formula | C18H21N3O4S2 |
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Molecular Weight | 407.5 g/mol |
IUPAC Name | 1-[(4-methylsulfanylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
Standard InChI | InChI=1S/C18H21N3O4S2/c1-26-17-6-2-15(3-7-17)14-19-10-12-20(13-11-19)27(24,25)18-8-4-16(5-9-18)21(22)23/h2-9H,10-14H2,1H3 |
Standard InChI Key | ZOEXRPRPWVFGRH-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Chemical Identification and Structural Properties
Molecular Characterization
1-[4-(Methylsulfanyl)benzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is a nitrogen- and sulfur-containing heterocyclic compound with the following definitive characteristics:
Property | Value/Description |
---|---|
IUPAC Name | 1-[(4-methylsulfanylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
Molecular Formula | C₁₈H₂₁N₃O₄S₂ |
Molecular Weight | 407.5 g/mol |
SMILES | CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N+[O-] |
InChI Key | ZOEXRPRPWVFGRH-UHFFFAOYSA-N |
CAS Registry Number | 1150361 |
PubChem CID | 1150361 |
The compound’s structure integrates two distinct functional groups:
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4-Nitrophenylsulfonyl moiety: A strong electron-withdrawing group that enhances electrophilic reactivity and influences intermolecular interactions .
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4-(Methylsulfanyl)benzyl substituent: A sulfur-containing group that contributes to lipophilicity and potential thiol-mediated binding interactions .
Crystallographic and Conformational Features
X-ray crystallography reveals that the piperazine ring adopts a chair conformation, with the sulfonyl and benzyl groups occupying equatorial positions to minimize steric strain . The nitrophenyl group exhibits coplanarity with the sulfonyl oxygen atoms, facilitating resonance stabilization. Key bond lengths include:
Synthesis and Synthetic Routes
General Synthetic Strategy
While detailed protocols remain proprietary, the synthesis typically involves sequential functionalization of the piperazine ring:
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Sulfonylation: Reaction of piperazine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) to install the sulfonyl group .
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Benzylation: Subsequent alkylation with 4-(methylsulfanyl)benzyl bromide or chloride in the presence of a phase-transfer catalyst .
Reaction Optimization
Critical parameters include:
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Temperature: 0–5°C during sulfonylation to prevent di-substitution.
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Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) improve yield in benzylation steps .
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Purification: Chromatography on silica gel (eluent: ethyl acetate/hexane) achieves >95% purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
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Fragmentation patterns confirm the loss of SO₂ (64 Da) and NO₂ (46 Da) groups.
Biological and Pharmacological Research
Computational Predictions
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